![molecular formula C17H17NO3 B2565298 1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one CAS No. 1023537-77-0](/img/structure/B2565298.png)
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
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Description
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one, also known by its common name 2C-B, is a synthetic psychedelic substance of the 2C-x family. It is a derivative of the phenethylamine family, and is structurally related to mescaline. 2C-B was first synthesized by Alexander Shulgin in 1974 and was later tested on humans in the early 1980s. It produces a range of psychedelic and entactogenic effects, and is used both recreationally and in scientific research.
Scientific Research Applications
Synthetic Applications
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is closely related to the family of indole compounds. Indole synthesis is a crucial area in organic chemistry due to the wide range of biological activities associated with indole derivatives. The synthesis of indoles has inspired chemists for over a century, leading to the development of various synthetic strategies. A classification of indole synthesis has been proposed, highlighting nine strategic approaches based on the formation of bonds in the five-membered indole ring. This classification aims to provide a systematic framework for understanding and developing new methods for indole synthesis, ensuring that efforts are directed towards overcoming challenges in this field. Several name reactions are associated with indole synthesis, such as the Bartoli, Bischler, and Fischer indole syntheses, each contributing to the rich chemistry of indole derivatives (Taber & Tirunahari, 2011).
Chemical Modification and Application Potential
The chemical modification of biopolymers such as xylan represents a promising avenue for creating new biopolymers with specific properties. The modification process involves the reaction of biopolymers with various reagents, leading to ethers and esters with distinct functional groups, substitution degrees, and patterns. This chemical modification process opens up possibilities for producing biopolymers with tailored properties for specific applications, including drug delivery systems. Advanced analytical techniques, such as NMR spectroscopy and HPLC, allow for a detailed understanding of the structure-property relationships of these modified biopolymers. The potential applications of these cationic xylan derivatives are diverse, including their use as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Exploration of Biological Activities
The exploration of the biological activities of compounds such as benzothiazepine and its derivatives is a significant area of drug research. These compounds exhibit a wide range of biological activities, including effects as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Understanding the structure-activity relationships of these compounds is crucial for developing new and more effective agents with better safety and efficacy profiles. This comprehensive understanding of the pharmacological profiles of these compounds can serve as a valuable tool for medicinal chemists aiming to discover new therapeutic agents (Dighe et al., 2015).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10-5-14-13(15(19)6-10)7-11(2)18(14)12-3-4-16-17(8-12)21-9-20-16/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYZGVUTQJCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
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